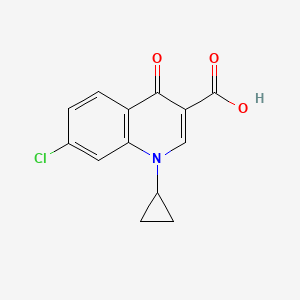
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is also formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C13H9ClFNO3 . It has a molecular weight of 281.67 .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of ciprofloxacin hydrochloride .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 467.3±45.0 °C at 760 mmHg . The melting point is 242-245 °C (lit.) . It has a flash point of 236.4±28.7 °C .Aplicaciones Científicas De Investigación
- Application : This compound, also known as fluoroquinolonic acid, is an important intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Method of Application : It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
- Results : The resulting ciprofloxacin hydrochloride is a widely used antibiotic, effective against a broad range of bacteria .
- Application : Avarofloxacin (acorafloxacin, JNJ-Q2) or (7-[3-[2-Amino-1(E)-fluoroethylidene]piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a new fluoroquinolone with a zwitterionic aminoethylidenylpiperidine structure .
- Method of Application : It is currently undergoing clinical testing (phase III) to treat acute bacterial skin .
- Results : The results of these clinical trials are not yet available .
- Application : This compound is a valuable intermediate for synthesizing other organic compounds .
- Method of Application : Under acidic conditions, it may undergo esterification reactions to form ester compounds .
- Results : The resulting ester compounds can be used in a variety of chemical reactions .
Pharmaceutical Chemistry
Antibacterial Research
Organic Synthesis
- Application : This compound is used in the synthesis of fluoroquinolone-based 4-thiazolidinones .
- Method of Application : The compound reacts with thionyl chloride to give acid chloride, which then reacts with hydrazine hydrate to afford hydrazide. The hydrazide, upon condensation with substituted aromatic aldehydes, forms a Schiff base. This Schiff base then reacts with N-(4-methoxyphenyl)piperazine and thioglycolic acid to furnish the title compounds .
- Results : The synthesized compounds have been screened for antifungal and antibacterial activities .
- Application : This compound can react with some bases to form the corresponding salts. Under acidic conditions, it may undergo esterification reactions to form ester compounds .
- Method of Application : The specific reaction conditions and procedures would depend on the particular base or acid used .
- Results : The resulting salts or esters can be used in various chemical reactions .
Synthesis of 4-Thiazolidinones
Chemical Reactions
- Chemical Reactions
- Application : This compound can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
- Method of Application : The specific reaction conditions and procedures would depend on the particular base or acid used .
- Results : The resulting salts or esters can be used in various chemical reactions .
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYZMAJMMQIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539004 | |
| Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
93110-13-5 | |
| Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



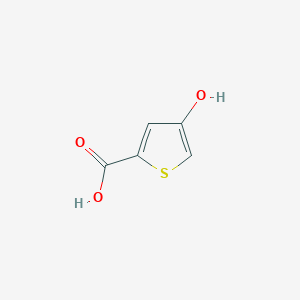
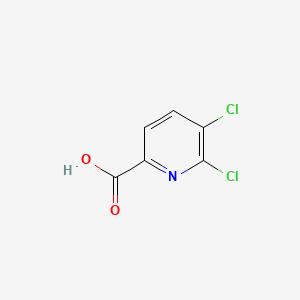
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
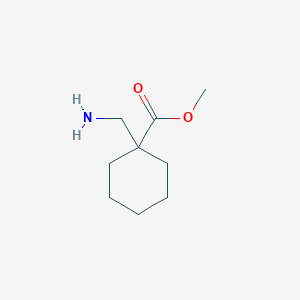
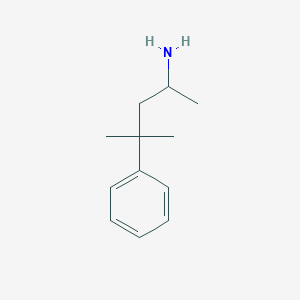

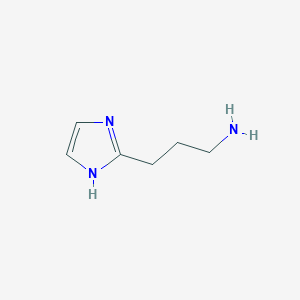


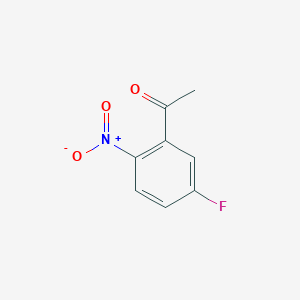
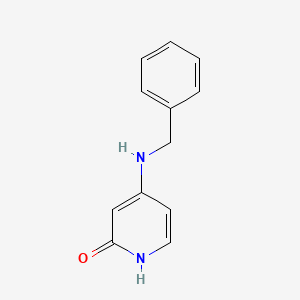
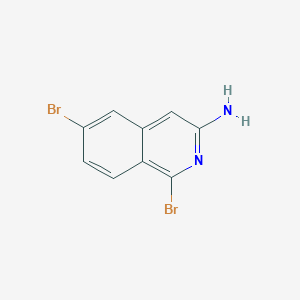
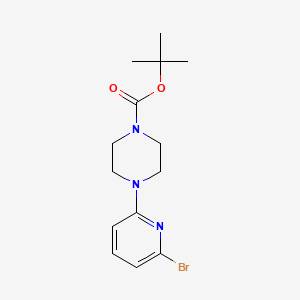
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)